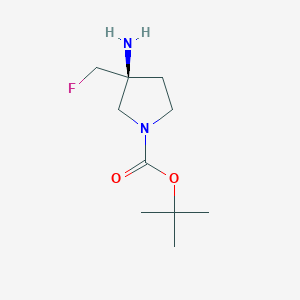
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoromethyl group can enhance binding affinity through hydrophobic interactions. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(trifluoroacetamido)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Biological Activity
tert-Butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a fluorinated amino acid derivative that has garnered attention for its biological activity and potential therapeutic applications. This compound, with the CAS number 2165642-76-0, features a unique structure that includes a fluoromethyl group, which is known to influence biological interactions and pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The presence of the fluoromethyl group in this compound enhances its lipophilicity and may improve binding affinity to various biological targets. Fluorinated compounds often exhibit altered metabolic stability and increased potency compared to their non-fluorinated counterparts. The mechanism of action primarily involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Pharmacological Studies
-
Inhibition of Enzymatic Activity:
Research indicates that compounds similar to tert-butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine can inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially offering therapeutic benefits for mood disorders. -
Receptor Binding Affinity:
Studies have shown that fluorinated amino acids can exhibit enhanced binding affinity to various receptors, including serotonin receptors (5-HT) and adrenergic receptors. The specific binding characteristics of tert-butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine are still under investigation, but preliminary data suggest a favorable profile for neuropharmacological applications.
Case Study 1: Neuropharmacological Effects
A study conducted on a series of fluorinated pyrrolidine derivatives demonstrated their potential as antidepressants due to their ability to modulate serotonin levels. The inclusion of the fluoromethyl group was found to significantly enhance the efficacy of these compounds in animal models of depression .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of fluorinated amino acids revealed that tert-butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine exhibited moderate antibacterial activity against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
VCUPYPHVRNFASM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CF)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















